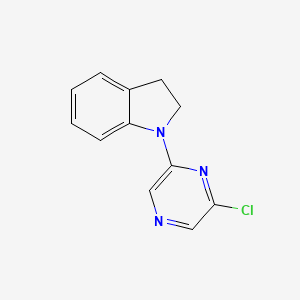
3-Chloro-5-ethyl-2-propoxybenzaldehyde
Overview
Description
3-Chloro-5-ethyl-2-propoxybenzaldehyde (CEPBA) is a chemical compound found in a variety of products, ranging from cosmetics to pharmaceuticals. It is a colorless, crystalline solid with a sweet, floral odor and a melting point of 82–83 °C. CEPBA is used as an intermediate in the synthesis of other organic compounds, and has a wide variety of applications in the pharmaceutical, cosmetics, agricultural, and food industries.
Scientific Research Applications
Synthesis of Novel Compounds
3-Chloro-5-ethyl-2-propoxybenzaldehyde has been utilized in the synthesis of various novel compounds. For instance, a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction using substituted salicylaldehydes (Gao, Liu, Jiang, & Li, 2011). Additionally, the synthesis of chalcone derivatives from halogenated vanillin, including the synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, demonstrated the compound's role in creating derivatives with potential antioxidant activity (Rijal, Haryadi, & Anwar, 2022).
Catalysis and Chemical Reactions
The compound has been involved in various chemical reactions and catalysis processes. In one study, the reaction of different substituted benzaldehydes with ethyl cyanoacetate was catalyzed using alkaline carbons (Perozo-Rondón, Calvino-Casilda, Martín-Aranda, Casal, Durán-Valle, & Rojas-Cervantes, 2006). Another research involved the Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds, leading to the production of iminocoumarins (Volmajer, Toplak, Leban, & Marechal, 2005).
Analytical and Structural Studies
The compound has been a subject in various analytical and structural studies. For example, the solubility and infinite dilution activity coefficient for 5-chlorovanillin (a related compound) were determined, providing important data for chemical processes involving such compounds (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000). Additionally, experimental and theoretical analysis of UV-Vis spectra and thermodynamic functions of 2-Chloro-3,4-Dimethoxybenzaldehyde, a structurally similar compound, were conducted to understand its properties (Kumar, Kumar, Teotia, & Yadav, 2015).
properties
IUPAC Name |
3-chloro-5-ethyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-5-15-12-10(8-14)6-9(4-2)7-11(12)13/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFWSARFBIWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethyl-2-propoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)





![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)

